Home > Products > Screening Compounds P15282 > N-Boc-N-deshydroxyethyl Dasatinib
N-Boc-N-deshydroxyethyl Dasatinib - 1159977-13-5

N-Boc-N-deshydroxyethyl Dasatinib

Catalog Number: EVT-1442029
CAS Number: 1159977-13-5
Molecular Formula: C25H30ClN7O3S
Molecular Weight: 544.071
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Boc-N-deshydroxyethyl Dasatinib is a chemical compound derived from Dasatinib, a potent inhibitor of the Bcr-Abl tyrosine kinase, used primarily in the treatment of various cancers, including chronic myeloid leukemia and acute lymphoblastic leukemia. The compound is classified as a derivative of Dasatinib, characterized by the addition of a tert-butoxycarbonyl (Boc) protecting group and the removal of a hydroxyl group from the ethyl moiety. This modification aims to enhance the pharmacological properties and specificity of the original compound.

Source

N-Boc-N-deshydroxyethyl Dasatinib is synthesized from N-deshydroxyethyl Dasatinib, which serves as a precursor in various synthetic pathways. The synthesis often involves coupling reactions using protecting groups to facilitate further modifications without affecting the core structure of the Dasatinib scaffold .

Classification

This compound falls under the category of small molecule inhibitors, specifically targeting tyrosine kinases. It is classified as a pharmaceutical intermediate due to its role in developing novel derivatives with potentially improved therapeutic profiles.

Synthesis Analysis

Methods

The synthesis of N-Boc-N-deshydroxyethyl Dasatinib typically involves several key steps:

  1. Starting Material Preparation: N-deshydroxyethyl Dasatinib is obtained first, which involves deprotecting the hydroxyl group from Dasatinib.
  2. Boc Protection: The hydroxyl group is protected using tert-butoxycarbonyl chloride in a suitable solvent such as N,N-dimethylformamide or dichloromethane.
  3. Coupling Reactions: The protected compound may undergo coupling with various amines or acids to introduce additional functional groups or enhance solubility.

Technical Details

The synthesis often employs reagents like N,N-diisopropylethylamine and coupling agents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate for efficient formation of amide bonds . Reaction conditions are optimized for yield and purity, typically involving purification techniques such as silica gel chromatography.

Molecular Structure Analysis

Structure

N-Boc-N-deshydroxyethyl Dasatinib has a complex molecular structure that retains the core features of Dasatinib while incorporating additional functional groups. The molecular formula is C25H30ClN7O3SC_{25}H_{30}ClN_{7}O_{3}S, with a molecular weight of approximately 544.07 g/mol.

Data

  • Molecular Formula: C25H30ClN7O3SC_{25}H_{30}ClN_{7}O_{3}S
  • Molecular Weight: 544.07 g/mol
  • Key Structural Features: The structure includes a thiazole ring, a piperazine moiety, and chlorinated phenyl groups characteristic of the original Dasatinib compound.
Chemical Reactions Analysis

Reactions

N-Boc-N-deshydroxyethyl Dasatinib can participate in various chemical reactions typical for amides and other functional groups present in its structure:

  1. Deprotection Reactions: The Boc group can be removed under acidic conditions to regenerate the hydroxyl group.
  2. Coupling Reactions: It can react with other amines or acids to form new derivatives.
  3. Hydrolysis: Under certain conditions, hydrolysis can occur leading to the release of the original amine and acid components.

Technical Details

The reaction conditions are crucial for maintaining yield and selectivity. For example, deprotection typically requires mild acidic conditions (e.g., trifluoroacetic acid) to avoid degradation of sensitive functional groups .

Mechanism of Action

Process

N-Boc-N-deshydroxyethyl Dasatinib functions primarily as an inhibitor of tyrosine kinases by binding to the ATP-binding site within these enzymes. This binding prevents substrate phosphorylation, effectively inhibiting downstream signaling pathways that promote cell proliferation and survival in cancer cells.

Data

Research indicates that modifications at the hydroxyl position can affect binding affinity and specificity towards different kinases. Studies have shown that derivatives like N-Boc-N-deshydroxyethyl Dasatinib maintain effective inhibitory action against Bcr-Abl while potentially enhancing selectivity for other kinases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethylformamide and dichloromethane; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to moisture and strong acids.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic sites on its structure.

Relevant data include melting point ranges and spectral data (e.g., NMR, IR) confirming structural integrity post-synthesis .

Applications

Scientific Uses

N-Boc-N-deshydroxyethyl Dasatinib serves as an important intermediate in drug development aimed at creating novel kinase inhibitors with improved pharmacological properties. Its applications extend to:

  • Drug Development: Used in synthesizing new derivatives for enhanced specificity against various tyrosine kinases.
  • Research: Employed in studies investigating kinase inhibition mechanisms and developing targeted cancer therapies.

This compound exemplifies how modifications to existing drugs can lead to new therapeutic options with potentially better efficacy and safety profiles in clinical settings .

Introduction to N-Boc-N-deshydroxyethyl Dasatinib in Tyrosine Kinase Research

N-Boc-N-deshydroxyethyl Dasatinib (tert-butyl (4-(4-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-6-methylpyrimidin-2-yl)piperazine-1-carboxylate) represents a structurally modified derivative of the clinically significant Bcr-Abl/Src kinase inhibitor Dasatinib (Sprycel®). This compound occupies a unique niche in kinase research, serving both as a metabolite-inspired analog and a synthetic precursor for advanced drug development. Its design incorporates two critical modifications to the parent Dasatinib structure: removal of the 2-hydroxyethyl moiety from the piperazine nitrogen and introduction of a tert-butoxycarbonyl (Boc) protecting group. These deliberate alterations enhance its utility in chemical synthesis while preserving the core pharmacophore responsible for kinase inhibition. With a molecular formula of C₂₅H₃₀ClN₇O₃S and molecular weight of 552.12 g/mol, this Boc-protected intermediate displays distinct physicochemical properties compared to Dasatinib itself (MW 488.01 g/mol), including altered solubility and stability profiles essential for further chemical manipulation [1] [2].

Structural Relationship to Dasatinib and Bcr-Abl Inhibition Mechanisms

The structural evolution from Dasatinib to N-Boc-N-deshydroxyethyl Dasatinib involves targeted modifications at the piperazine moiety while preserving the critical kinase-binding elements. Dasatinib's pharmacophore comprises three domains: the thiazole carboxamide anchor (binding to the kinase hinge region), the chloromethylphenyl group (occupying a hydrophobic pocket), and the piperazine-pyrimidine module (mediating solubility and additional interactions). The N-deshydroxyethyl Dasatinib metabolite, formed in vivo via CYP3A4-mediated oxidation, lacks the 2-hydroxyethyl group on the piperazine nitrogen [1] [3]. This metabolite retains Bcr-Abl inhibitory activity, confirming that the hydroxyethyl group is not essential for target engagement.

Table 1: Structural and Biochemical Comparison of Dasatinib and Key Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesBcr-Abl IC₅₀
DasatinibC₂₂H₂₆ClN₇O₂S488.01Hydroxyethyl-piperazine0.1–3 nM
N-Deshydroxyethyl DasatinibC₂₀H₂₂ClN₇OS443.95Unsubstituted piperazineComparable to Dasatinib [1]
N-Boc-N-deshydroxyethyl DasatinibC₂₅H₃₀ClN₇O₃S552.12Boc-protected piperazineData limited (designed as intermediate)
N-Boc-N-deshydroxyethyl Dasatinib-d₈C₂₅H₂₂D₈ClN₇O₃S552.12Deuterated variant for tracingNot applicable [2]

The Boc protection in N-Boc-N-deshydroxyethyl Dasatinib serves multiple purposes: 1) It prevents unwanted N-alkylation during synthetic sequences; 2) It modulates the basicity of the piperazine nitrogen, potentially influencing membrane permeability; and 3) It provides a steric shield that can be selectively removed under mild acidic conditions to regenerate the reactive secondary amine. Crucially, the core binding elements – the thiazole-carboxamide and aminopyrimidine motifs – remain unaltered, enabling preserved binding to the ATP-binding cleft of Bcr-Abl. Molecular modeling studies confirm that despite the bulky Boc group, the compound maintains key hydrogen bonds with Thr315 and Glu286 of Abl kinase, similar to Dasatinib [4] [7]. This structural conservation explains why derivatives based on this scaffold retain potent kinase inhibition despite peripheral modifications.

Role as a Synthetic Intermediate in Kinase Inhibitor Development

N-Boc-N-deshydroxyethyl Dasatinib has emerged as a pivotal synthetic intermediate in the development of novel kinase inhibitors, primarily due to the orthogonal reactivity of its Boc group and the nucleophilicity of the deprotected piperazine nitrogen. The commercial availability of this compound (CAS 1263379-04-9) and its deuterated analog (CAS 1263379-04-9) underscores its importance in pharmaceutical synthesis [2]. Its synthetic utility manifests in three key areas:

Protection-Deprotection Strategy: The Boc group serves as a temporary protecting group during multi-step syntheses of Dasatinib analogs. This is particularly valuable when incorporating functional groups incompatible with the free secondary amine of N-deshydroxyethyl Dasatinib. After coupling reactions at other molecular sites, mild acid treatment (e.g., trifluoroacetic acid in dichloromethane) cleanly removes the Boc group without affecting other sensitive functionalities, regenerating the reactive piperazine nitrogen for further derivatization [7].

Conjugation Platform: The deprotected piperazine nitrogen serves as a nucleophile for designing targeted conjugates:

  • Amino Acid/Fatty Acid Conjugates: Using carbodiimide-mediated coupling (EDC/HOBt), researchers have synthesized Dasatinib-amino acid conjugates like Dasatinib-L-arginine, which demonstrated significantly improved potency (IC₅₀ = 4.4 nM against Csk) compared to parent Dasatinib [4]. The Boc-protected intermediate facilitates controlled conjugation without side reactions.
  • Isotope-Labeled Probes: Deuterated versions (e.g., N-Boc-N-deshydroxyethyl Dasatinib-d₈) enable detailed pharmacokinetic studies of Dasatinib metabolites. The eight deuterium atoms provide sufficient mass shift for reliable LC-MS/MS quantification in biological matrices [2].
  • Molecular Glue Degraders: The secondary amine serves as an attachment point for E3 ligase-binding moieties (e.g., cinnamamides) to create heterobifunctional degraders targeting oncogenic kinases for ubiquitination [6].

Table 2: Synthetic Applications of N-Boc-N-deshydroxyethyl Dasatinib in Kinase Inhibitor Development

ApplicationReaction TypeKey Reagents/ConditionsResulting CompoundsYield Range
Amino Acid ConjugationEDC/HOBt couplingBoc-deprotection → EDC/HOBt with Boc-AA → final deprotectionDasatinib-L-arginine, Dasatinib-L-glutamate20–84% [4]
Fatty Acid ConjugationEDC/HOBt couplingExtended reaction times (24–72h) in DCM/DMFDasatinib-stearate, Dasatinib-eicosanoate80–91% [4]
Deuterated ProbesCatalytic deuterationDeuterium exchange or labeled precursor synthesisN-Boc-N-deshydroxyethyl Dasatinib-d₈Commercial [2]
PROTAC SynthesisAmide/Suzuki couplingConjugation with E3 ligase ligands (e.g., VHL or CRBN binders)BCR-ABL degradersVaries [6]

Metabolite Synthesis: This intermediate enables efficient synthesis of the pharmacologically relevant N-deshydroxyethyl Dasatinib metabolite (CAS 910297-51-7) via Boc deprotection. This metabolite, identified in human pharmacokinetic studies, exhibits comparable AUC₀–inf (23.9 h*ng/mL) to Dasatinib itself and contributes to overall therapeutic efficacy [1] [5]. The ability to synthesize this metabolite in pure form (>98% HPLC purity) facilitates dedicated biological evaluation without interference from the parent drug [5].

Pharmacological Significance of Boc-Protected Derivatives in Drug Design

Boc-protected intermediates like N-Boc-N-deshydroxyethyl Dasatinib transcend mere synthetic convenience; they enable strategic pharmacological advantages in kinase inhibitor design:

Enhanced Cell Permeability: The Boc group introduces moderate hydrophobicity (calculated logP increase of ~1.5 units compared to Dasatinib), which can enhance membrane permeability in cellular assays. While the parent N-deshydroxyethyl metabolite possesses a highly basic piperazine nitrogen (pKa ~9.5) that may limit cellular uptake in ionized form, the Boc protection reduces basicity, shifting the equilibrium toward the neutral species capable of passive diffusion. This property is particularly valuable when evaluating intracellular kinase targets like Src family kinases [4].

Targeted Protein Degradation: The Boc group serves as a "chemical handle" for installing E3 ligase-binding moieties to create proteolysis-targeting chimeras (PROTACs) and molecular glue degraders. Recent patent literature describes molecular glue degrader compounds featuring structural elements of N-Boc-N-deshydroxyethyl Dasatinib conjugated to RING E3 ligase binders (e.g., cinnamamide or fumarate-containing warheads) via the deprotected piperazine nitrogen. These chimeras exploit the target-binding capability of the Dasatinib scaffold while recruiting E3 ubiquitin ligases like RNF126 or BCA2 to induce ubiquitination and proteasomal degradation of oncogenic kinases [6]. Critically, the Boc protection allows precise conjugation without interference with the hydrogen-bonding features essential for kinase binding.

Metabolic Stability Optimization: The deshydroxyethyl modification itself addresses a key metabolic vulnerability of Dasatinib. The hydroxyethyl side chain in Dasatinib undergoes CYP3A4-mediated oxidation to form N-deshydroxyethyl Dasatinib and carboxylic acid metabolites. By eliminating this metabolic site while preserving kinase affinity, N-deshydroxyethyl-based derivatives display improved metabolic stability in human liver microsomes. Boc protection further shields the adjacent piperazine nitrogen from potential N-oxidation, offering additional metabolic stabilization [3] [5].

Selectivity Engineering: Conjugation via the piperazine nitrogen (after Boc deprotection) extends the inhibitor into variable kinase regions, enabling selectivity modulation. Research on Dasatinib-fatty acid conjugates demonstrated dramatically altered selectivity profiles: Dasatinib-eicosanoate (Das-C20) exhibited a 91.4-fold selectivity ratio for Csk over Src compared to the parent compound [4]. This approach leverages the Boc-protected intermediate as the starting point for structure-activity relationship exploration beyond the ATP-binding pocket.

Table 3: Pharmacological Advantages Enabled by Boc-Protected Dasatinib Derivatives

Pharmacological PropertyStructural BasisBiological ImpactExperimental Evidence
Metabolic StabilityRemoval of hydroxyethyl group (CYP3A4 site); Boc shielding of piperazineReduced hepatic clearance; prolonged half-lifeN-Deshydroxyethyl metabolite shows T₁/₂ = 10.3h vs Dasatinib 3–5h [1] [3]
Kinase Selectivity ModulationSteric extension from piperazine nitrogenAccess to variable kinase regions; enhanced Csk/Src selectivityDas-C10 shows 91.4-fold Csk/Src selectivity ratio [4]
Cellular PenetrationReduced basicity and increased lipophilicity (Boc group)Improved passive diffusion; higher intracellular concentrationsBoc-protected intermediates show 3–5× increased Caco-2 permeability vs charged analogs
Targeted Degradation CapabilityOrthogonal conjugation site for E3 ligase ligandsInduction of kinase ubiquitination and degradationPatent WO2024086361A1 covers Dasatinib-based molecular glues [6]

Properties

CAS Number

1159977-13-5

Product Name

N-Boc-N-deshydroxyethyl Dasatinib

IUPAC Name

tert-butyl 4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazine-1-carboxylate

Molecular Formula

C25H30ClN7O3S

Molecular Weight

544.071

InChI

InChI=1S/C25H30ClN7O3S/c1-15-7-6-8-17(26)21(15)31-22(34)18-14-27-23(37-18)30-19-13-20(29-16(2)28-19)32-9-11-33(12-10-32)24(35)36-25(3,4)5/h6-8,13-14H,9-12H2,1-5H3,(H,31,34)(H,27,28,29,30)

InChI Key

CJIZAWDYZXXVSM-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)OC(C)(C)C

Synonyms

N-(2-Chloro-6-methylphenyl)-2-[[2-methyl-6-(1-(4-boc-piperazinyl))-4-pyrimidinyl]amino]-5-thiazolecarboxamide; 4-[6-[[5-[[(2-Chloro-6-methylphenyl)amino]carbonyl]-2-thiazolyl]amino]-2-methyl-4-pyrimidinyl]-1-piperazinecarboxylic Acid 1,1-Dimethylethy

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.